molecular formula C11H11N3 B2793420 6-(Pyridin-2-ylmethyl)pyridin-2-amine CAS No. 1494829-86-5

6-(Pyridin-2-ylmethyl)pyridin-2-amine

Cat. No. B2793420
CAS RN: 1494829-86-5
M. Wt: 185.23
InChI Key: WAVCBBIVEREYQW-UHFFFAOYSA-N
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Description

“6-(Pyridin-2-ylmethyl)pyridin-2-amine” is an organic compound that is a derivative of pyridine. It is also known as 2-Picolylamine . It is a colorless liquid and is a common bidentate ligand and a precursor to more complex multidentate ligands .


Synthesis Analysis

The synthesis of “this compound” or similar compounds has been reported in several studies . For instance, a new tripodal receptor 6,6’-diaminomethyl-tris-(pyridin-2-ylmethyl)amine was designed, synthesized, and characterized by 1H NMR, 13C NMR, and IR analysis .


Molecular Structure Analysis

The molecular structure of “this compound” or similar compounds has been analyzed in several studies . For example, the crystal structure of a related compound, [bis(pyridin-2-ylmethyl)amine-κ3N,Nʹ,Nʺ]chloridopalladium(II) chloride monohydrate, was redetermined .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” or similar compounds have been reported in several studies . For instance, 2-Picolylamine, a similar compound, has a density of 1.049 g/cm³, a melting point of -20 °C, and a boiling point of 203 °C .

Advantages and Limitations for Lab Experiments

The advantages of using 6-(Pyridin-2-ylmethyl)pyridin-2-amine in lab experiments include its high potency and selectivity for specific enzymes. This makes it a useful tool for studying the mechanisms of enzyme inhibition and the development of new drugs. However, the compound's low solubility and stability can pose challenges in experimental design and implementation.

Future Directions

There are several future directions for research on 6-(Pyridin-2-ylmethyl)pyridin-2-amine. One area of focus is the development of more efficient synthesis methods that can improve the compound's solubility and stability. Another direction is the identification of new target enzymes and the development of more potent and selective inhibitors. Additionally, research can be conducted to explore the compound's potential applications in the treatment of other diseases such as neurodegenerative disorders and infectious diseases.
Conclusion
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry and drug discovery. Its ability to selectively inhibit specific enzymes makes it a useful tool for studying enzyme mechanisms and developing new drugs. Further research is needed to explore its full potential and overcome its limitations.

Synthesis Methods

The synthesis of 6-(Pyridin-2-ylmethyl)pyridin-2-amine can be achieved through various methods. One of the most common methods involves the reaction of 2-pyridinylmethyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate. Another method involves the use of palladium-catalyzed coupling reactions to form the desired compound.

Scientific Research Applications

6-(Pyridin-2-ylmethyl)pyridin-2-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes such as protein kinase, tyrosine kinase, and phosphatases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, diabetes, and inflammation.

Safety and Hazards

The safety and hazards associated with “6-(Pyridin-2-ylmethyl)pyridin-2-amine” or similar compounds have been reported in several studies . For instance, 2-Picolylamine, a similar compound, is labeled with the signal word “Danger” and has hazard statements H314, H319, H335 .

properties

IUPAC Name

6-(pyridin-2-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-11-6-3-5-10(14-11)8-9-4-1-2-7-13-9/h1-7H,8H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVCBBIVEREYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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